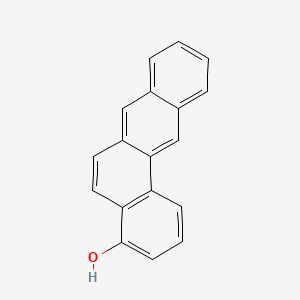

Benz(a)anthracen-4-ol

Description

Structure

3D Structure

Properties

CAS No. |

5133-12-0 |

|---|---|

Molecular Formula |

C18H12O |

Molecular Weight |

244.3 g/mol |

IUPAC Name |

benzo[a]anthracen-4-ol |

InChI |

InChI=1S/C18H12O/c19-18-7-3-6-15-16(18)9-8-14-10-12-4-1-2-5-13(12)11-17(14)15/h1-11,19H |

InChI Key |

SHALOZQVRPXYMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC=C4O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Benz a Anthracen 4 Ol

Strategies for Regioselective Hydroxylation and Related Derivatization

The synthesis of specific isomers of hydroxylated polycyclic aromatic hydrocarbons (PAHs) like Benz(a)anthracen-4-ol presents a significant challenge due to the multiple potential reaction sites on the aromatic core. Direct oxidation of the parent hydrocarbon, benz(a)anthracene (B33201), often leads to a mixture of products, including phenols, quinones, and dihydrodiols. nih.gov Achieving regioselectivity for the introduction of a hydroxyl group at the C-4 position requires carefully designed synthetic strategies.

One theoretical approach involves the multi-step chemical synthesis starting from a pre-functionalized precursor. For instance, a methoxy (B1213986) group could be introduced at the 4-position of a benz(a)anthracene precursor, followed by demethylation to yield the desired phenol (B47542). Another potential route is the sulfonation of benz(a)anthracene to produce benz(a)anthracene-4-sulfonate, which can then be hydrolyzed to the corresponding phenol. However, the regioselectivity of such electrophilic substitution reactions on benz(a)anthracene tends to favor the more reactive 7 and 12 positions.

The Diels-Alder reaction offers a powerful tool for constructing the benz(a)anthracene skeleton with pre-determined substitution patterns. wikipedia.orgresearchgate.netorientjchem.orgresearchgate.net By choosing appropriately substituted dienes and dienophiles, it is possible to build the fused ring system with a functional group at the desired C-4 position, which can then be converted to a hydroxyl group.

Biological systems offer an alternative route to hydroxylated PAHs. Microbial or fungal metabolism of benz(a)anthracene can produce a variety of hydroxylated metabolites. nih.gov While this method may not always be highly regioselective for the 4-position, it provides a potential source for obtaining this isomer.

Precursor Compounds in Benz(a)anthracen-4-ol Synthesis

The synthesis of Benz(a)anthracen-4-ol is intrinsically linked to the availability of suitable precursor molecules. The foundational structure, Benz(a)anthracene , serves as the primary starting material for many synthetic approaches. nih.gov This tetracyclic aromatic hydrocarbon can be sourced from coal tar or synthesized through various organic reactions, such as the Elbs reaction.

For more controlled and regioselective syntheses, functionalized precursors are essential. Benz(a)anthracene-7,12-dione , a quinone derivative, can be a versatile intermediate. While not directly leading to the 4-hydroxy product in a single step, its reactivity allows for further chemical modifications that could ultimately install a hydroxyl group at the desired position.

Modern synthetic methodologies often employ smaller, more readily available building blocks. For example, palladium-catalyzed tandem C-H activation/biscyclization reactions utilize propargylic carbonates and terminal alkynes to construct the complex benz[a]anthracene framework. nist.gov Similarly, Suzuki-Miyaura coupling reactions can join boronic acid derivatives with halogenated aromatic compounds to build the tetracyclic system piece by piece. These methods offer the advantage of incorporating functional groups into the precursor fragments, thereby controlling the final substitution pattern of the benz(a)anthracene product.

Characterization of Synthetic Products and Byproducts for Research Application

The unambiguous identification of Benz(a)anthracen-4-ol and its isomers is crucial for research applications. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation. The ¹H NMR spectrum of benz(a)anthracene displays a complex pattern of signals in the aromatic region. nih.govchemicalbook.com For Benz(a)anthracen-4-ol, the introduction of the hydroxyl group would cause a shift in the signals of the neighboring protons. ¹³C NMR spectroscopy provides information about the carbon skeleton, and a comparison of the chemical shifts between the parent hydrocarbon and the hydroxylated derivative can confirm the position of the hydroxyl group. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information through fragmentation patterns. nih.govmassbank.jp The mass spectrum of Benz(a)anthracene shows a prominent molecular ion peak. nist.gov For Benz(a)anthracen-4-ol, the molecular ion peak would correspond to its specific molecular weight, and the fragmentation pattern would be influenced by the presence of the hydroxyl group.

Infrared (IR) Spectroscopy can identify the presence of the hydroxyl group through its characteristic O-H stretching vibration. The IR spectrum of benz(a)anthracene exhibits characteristic C-H and C=C stretching and bending frequencies. astrochem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy reveals the electronic transitions within the aromatic system. PAHs have distinctive UV-Vis spectra, and the introduction of a hydroxyl group can cause a shift in the absorption maxima (a bathochromic or hypsochromic shift). wikipedia.org

These analytical techniques are not only used to characterize the desired product but are also essential for identifying and quantifying any isomeric byproducts that may be formed during the synthesis.

Chemical Reactivity of Benz(a)anthracen-4-ol and its Synthesized Analogs in Experimental Systems

The chemical reactivity of Benz(a)anthracen-4-ol is governed by both the polycyclic aromatic core and the phenolic hydroxyl group. The extended π-system of the benz(a)anthracene moiety makes it susceptible to electrophilic aromatic substitution reactions, such as nitration and halogenation. numberanalytics.com However, the presence of the electron-donating hydroxyl group will influence the regioselectivity of these reactions, generally directing incoming electrophiles to the ortho and para positions relative to the hydroxyl group, and further activating the ring system.

The phenolic hydroxyl group itself can undergo a variety of reactions. These include:

Etherification: Reaction with alkyl halides in the presence of a base to form the corresponding ether.

Esterification: Reaction with acyl chlorides or acid anhydrides to form esters.

Oxidation: The phenol can be oxidized to a quinone. The ease of this oxidation will depend on the specific structure and the reagents used. youtube.com

Environmental Prevalence and Environmental Fate of Benz a Anthracen 4 Ol

Sources and Formation Pathways in Environmental Matrices

Benz(a)anthracen-4-ol is not typically released directly into the environment. Instead, it is primarily formed as a metabolic intermediate from the transformation of its parent compound, Benz(a)anthracene (B33201). nih.gov

Sources of Parent Compound (Benz(a)anthracene): Benz(a)anthracene is a product of the incomplete combustion of organic materials. nih.govwikipedia.org Its sources are widespread and include both natural and anthropogenic activities:

Anthropogenic Sources: These are the most significant contributors and include engine exhaust, smoke from industrial and domestic sources, coal-tar pitch, coke oven emissions, and tobacco smoke. nih.govtpsgc-pwgsc.gc.canj.gov It is also found in commercial products like creosote, which is used as a wood preservative, and in asphalt (B605645) and bitumen. tpsgc-pwgsc.gc.ca Industrial operations such as metal production, aluminum smelting, and hazardous waste disposal are also notable sources. tpsgc-pwgsc.gc.canaturvardsverket.se

Natural Sources: Natural events like forest fires and volcanic eruptions release PAHs, including Benz(a)anthracene, into the atmosphere. naturvardsverket.se It also occurs as a natural constituent of crude oil and coal. nih.govtpsgc-pwgsc.gc.ca

Formation of Benz(a)anthracen-4-ol: The primary pathway for the formation of Benz(a)anthracen-4-ol is through the metabolic activity of living organisms that have been exposed to Benz(a)anthracene. This process, known as hydroxylation, is a key step in the biotransformation of PAHs. Organisms metabolize the parent compound, which is lipophilic, into more water-soluble derivatives like phenols and dihydrodiols to facilitate excretion. nih.gov

Fungal Metabolism: Unidentified fungal species have been shown to metabolize Benz(a)anthracene into various products, including phenolic derivatives. nih.gov

Mammalian Metabolism: Studies using rat liver homogenates have demonstrated that Benz(a)anthracene is hydroxylated at several positions, including the 3,4-, 5,6-, and 8,9-bonds, to produce phenols and dihydrodihydroxy compounds. nih.gov This metabolic action is a crucial pathway for the formation of hydroxylated benzanthracene compounds in vertebrates.

Bacterial Metabolism: The initial step in the aerobic bacterial degradation of PAHs is often the hydroxylation of the aromatic ring by a dioxygenase enzyme, leading to intermediates that can be further broken down. nih.gov

Distribution and Transport Mechanisms in Ecosystems

The distribution of Benz(a)anthracen-4-ol is governed by its physicochemical properties, which differ from its parent compound. While Benz(a)anthracene has very low water solubility and a strong tendency to adsorb to organic matter in soil and sediment, its hydroxylated metabolites are generally more water-soluble and mobile. tpsgc-pwgsc.gc.cawikipedia.org

Transport of Parent Compound: Benz(a)anthracene is transported in the environment primarily through atmospheric deposition of particles from combustion sources and via road runoff and oil spills. tpsgc-pwgsc.gc.canaturvardsverket.sewikipedia.org Due to its strong adsorption to soil and sediment, its movement in the dissolved phase is slow. tpsgc-pwgsc.gc.ca

Distribution and Transport of Benz(a)anthracen-4-ol: As a hydroxylated PAH, Benz(a)anthracen-4-ol is more polar and water-soluble than Benz(a)anthracene. wikipedia.org This increased solubility suggests it has a greater potential for transport in the aqueous phase, such as in groundwater or surface water, compared to its parent compound. However, it will still be subject to partitioning between water, soil, and sediment. Its ultimate distribution depends on the dynamic interplay between its formation from Benz(a)anthracene in various environmental compartments (soil, sediment, biota) and its subsequent degradation or transport.

Environmental Transformation and Degradation Processes (e.g., Photodegradation, Microbial Degradation)

Photodegradation: Polycyclic aromatic hydrocarbons can be degraded by photolysis, the process of being broken down by light. nih.gov PAHs absorb ultraviolet (UV) light, which can lead to the formation of oxygenated photoproducts, including PAH-hydroxides. researchgate.netekb.eg Studies on the photodegradation of Benz(a)anthracene have identified major products such as Benz[a]anthracene-7,12-dione and phthalic acid. epa.gov The rate of photodegradation is generally faster in polar media (like water/acetonitrile mixtures) than in nonpolar media. researchgate.net The formation of hydroxylated derivatives is a confirmed pathway in PAH photochemistry. researchgate.net

Microbial Degradation: Transformation by microorganisms is a major process for the breakdown of PAHs in soil and sediment. nih.gov A wide variety of bacteria, fungi, and algae can degrade or transform these compounds. nih.gov

Bacterial Degradation: The typical first step in aerobic bacterial degradation of PAHs involves a dioxygenase enzyme that hydroxylates the aromatic ring. nih.gov For instance, Mycobacterium sp. strain RJGII-135 degrades Benz(a)anthracene to at least two dihydrodiols (5,6- and 10,11-dihydrodiols) and a ring cleavage product. nih.gov

Fungal Degradation: Ligninolytic fungi, such as Irpex lacteus, are effective at degrading PAHs. I. lacteus transforms Benz[a]anthracene into Benz[a]anthracene-7,12-dione, which is then further metabolized into compounds like 1,2-naphthalenedicarboxylic acid and phthalic acid. researchgate.net The formation of phenolic derivatives from Benz(a)anthracene by fungi is a known metabolic pathway. nih.gov

Benz(a)anthracen-4-ol, as a hydroxylated intermediate, is subject to these same degradation processes, being further transformed by microbial action or photodegradation into simpler molecules.

Bioaccumulation and Bioconcentration in Non-Human Biota

Bioaccumulation is the uptake of a chemical by an organism from all exposure routes (water, food, sediment), while bioconcentration refers specifically to uptake from water. nih.gov These processes are critical for understanding the environmental impact of persistent pollutants like PAHs.

The Bioconcentration Factor (BCF), a ratio of the chemical's concentration in an organism to that in the water, is used to quantify this potential. nih.gov High BCF values indicate a substance is likely to accumulate in living tissue.

Table 3.1: Reported Bioconcentration Factors (BCF) for Benz(a)anthracene in Various Species

| Species | Common Name | Bioconcentration Factor (BCF) | Source |

|---|---|---|---|

| Crassostrea virginica | Eastern Oyster | 18,000 | nih.gov |

| Daphnia pulex | Water Flea | 10,000 | nih.gov |

| Bluegill (Lepomis macrochirus) | Fish | 560 | nih.gov |

| Mytilus galloprovincialis | Mediterranean Mussel | 16 - 2,745 (experimental) | nih.gov |

| Mytilus galloprovincialis | Mediterranean Mussel | 27 - 3,184 (kinetic) | nih.gov |

The formation of Benz(a)anthracen-4-ol within an organism is part of the detoxification process. The organism converts the parent Benz(a)anthracene into more polar metabolites to facilitate its removal. nih.gov Therefore, the detection of Benz(a)anthracen-4-ol in biota serves as a biomarker of exposure to and metabolic processing of Benz(a)anthracene.

Metabolic Biotransformation Pathways of Benz a Anthracen 4 Ol in Non Human Biological Systems

Enzymatic Hydroxylation and Epoxide Formation in Experimental Organisms

The primary step in the metabolic activation of benz(a)anthracene (B33201) involves oxidation by cytochrome P450 (CYP) monooxygenases to form arene oxides. These epoxides are transient intermediates that can undergo several subsequent reactions. One major pathway is the enzymatic hydration of these epoxides by epoxide hydrolase to yield trans-dihydrodiols. nih.gov

In rat liver microsomes, mouse skin, and hamster embryo cells, several dihydrodiols of benz(a)anthracene are formed, including the 3,4- and 8,9-dihydrodiols. nih.gov The relative amounts of these metabolites can vary depending on the biological system. For instance, rat liver microsomal fractions tend to produce smaller amounts of the 3,4-dihydrodiol compared to other dihydrodiols. nih.gov In contrast, studies with mouse skin and hamster embryo cells have shown the detection of larger quantities of the free 3,4-dihydrodiol. nih.gov

These dihydrodiols can be further oxidized by CYP enzymes to form highly reactive diol epoxides, which are considered ultimate carcinogens of many PAHs. For example, the 3,4-dihydrodiol can be converted to the anti-BA-3,4-diol 1,2-oxide. nih.gov Similarly, the 8,9-dihydrodiol can form the anti-BA-8,9-diol 10,11-oxide. nih.gov The formation of these diol epoxides is a critical step in the covalent binding of benz(a)anthracene metabolites to cellular macromolecules like DNA.

Conjugation Reactions and Metabolite Excretion (e.g., Glucuronidation, Sulfation, Glutathione (B108866) Conjugation)

To facilitate excretion, the hydroxylated metabolites of benz(a)anthracene, including phenols and dihydrodiols, undergo conjugation reactions. These phase II metabolic processes increase the water solubility of the metabolites, allowing them to be more easily eliminated from the body. The primary conjugation reactions include glucuronidation, sulfation, and glutathione conjugation.

In studies using rat liver fractions, benz(a)anthracene is converted into water-soluble metabolites in the presence of NADPH and glutathione. nih.gov Chromatographic analysis of these metabolites reveals the presence of several glutathione conjugates. nih.gov For example, the "K-region" epoxide of benz(a)anthracene can conjugate with glutathione to form S-(5,6-dihydro-l-hydroxybenz-[a]anthracen-k-yl)glutathione. nih.gov Furthermore, dihydrodiol metabolites can also form glutathione conjugates. The 5,6-dihydrodiol and 8,9-dihydrodiol can be converted to S-(5,6,8,9-tetrahydro-5,6,9-trihydroxybenz[a]anthracen-8-yl)glutathione and S-(5,6,8,9-tetrahydro-6,8,9-trihydroxybena[a]anthracen-5-yl)glutathione, respectively. nih.gov A novel conjugate, likely S-(8,9,10,11-tetrahydro-8,9,10-trihydroxybenz[a]anthracen-11-yl)glutathione, is formed through the microsomal oxidation of the 8,9-dihydrodiol to a diol-epoxide, followed by conjugation with glutathione. nih.gov

Isomeric Metabolic Profiles and Regioselectivity

The metabolism of benz(a)anthracene is characterized by a high degree of regioselectivity, meaning that enzymatic attack occurs preferentially at specific positions on the molecule. This results in the formation of a distinct profile of isomeric metabolites. The specific isoforms of cytochrome P450 enzymes involved play a significant role in determining this regioselectivity. nih.gov

In rat liver microsomes, the metabolism of benz(a)anthracene yields several dihydrodiol isomers, including the BA-8,9-dihydrodiol, BA-5,6-dihydrodiol, BA-10,11-dihydrodiol, and BA-3,4-dihydrodiol. nih.gov The relative proportions of these isomers can be influenced by factors such as the rat strain and sex. nih.gov For example, significant gender-related differences in the rates of diol formation have been observed in Long-Evans and Hooded Lister rats, with males showing higher formation of the BA-10,11-diol. nih.gov

The regioselectivity of CYP enzymes is crucial in determining the biological activity of benz(a)anthracene. The formation of the 3,4-dihydrodiol is of particular concern as it is a precursor to a highly carcinogenic diol epoxide. nih.gov

Table 1: Isomeric Dihydrodiol Metabolites of Benz(a)anthracene in Human Liver Microsomes

| Metabolite | Percentage of Total Metabolites |

| BA-8,9-dihydrodiol | 42.4% |

| BA-5,6-dihydrodiol | 25% |

| BA-10,11-dihydrodiol | 24.8% |

| BA-3,4-dihydrodiol | 5.3% |

| BA-1,2-dihydrodiol | < 1.5% |

Data sourced from studies on human hepatic microsomes. nih.gov

Comparative Metabolism Across Diverse Non-Human Species

The metabolic profile of benz(a)anthracene can vary significantly across different non-human species, reflecting differences in the expression and activity of their metabolizing enzymes.

For instance, a comparison of benz(a)anthracene metabolism in rat liver microsomes, mouse skin, and hamster embryo cells reveals differences in the formation of the 3,4-dihydrodiol. nih.gov While rat liver microsomes produce relatively low levels of this metabolite, mouse skin and hamster embryo cells produce larger amounts. nih.gov This species-specific difference in metabolism can have significant implications for the carcinogenicity of benz(a)anthracene in these different models.

Furthermore, gender-specific differences in metabolism have been noted within the same species. In both Long-Evans and Hooded Lister rats, male rats exhibit a higher rate of formation of certain dihydrodiol metabolites compared to females. nih.gov

Induction of Metabolizing Enzymes and Receptors in Experimental Models (e.g., Cytochrome P450s, Aryl Hydrocarbon Receptor Activation)

Exposure to benz(a)anthracene and other PAHs can induce the expression of the very enzymes involved in their metabolism. This induction is primarily mediated by the activation of specific nuclear receptors. The aryl hydrocarbon receptor (AhR) is a key transcription factor that acts as a sensor for xenobiotics like PAHs. nih.gov Upon binding to a ligand such as benz(a)anthracene, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), in the regulatory regions of target genes, leading to increased transcription of enzymes like CYP1A1, CYP1A2, and CYP1B1.

In addition to the AhR, other nuclear receptors like the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR) are also involved in the induction of drug-metabolizing enzymes, although their role in benz(a)anthracene metabolism is less well-defined compared to the AhR. nih.gov

Pretreatment of rats with inducers like benzo(k)fluoranthene has been shown to significantly increase the metabolism of benz(a)anthracene and the formation of its metabolites, including the ultimate carcinogen. nih.gov This demonstrates the inducible nature of the enzymes responsible for benz(a)anthracene metabolism. However, not all substances cause induction; for example, continuous nicotine (B1678760) treatment in rats did not lead to an increase in benz(a)anthracene metabolism or alter the metabolite pattern. nih.gov

Mechanistic Investigations of Benz a Anthracen 4 Ol Biological Interactions in Experimental Models

Molecular Mechanisms of Genotoxicity and Mutagenesis

The genotoxicity of benz(a)anthracene (B33201) and its derivatives is rooted in their metabolic activation to reactive intermediates that can form covalent adducts with DNA. This process is a critical initiating event in chemical carcinogenesis.

DNA Adduct Formation: The metabolic activation of benz(a)anthracene can lead to the formation of diol epoxides, which are highly reactive electrophiles capable of binding to nucleophilic sites on DNA bases. Specifically, the "bay-region" diol epoxides are considered ultimate carcinogens. For instance, the metabolism of benz[a]anthracene (BA) can produce BA 3,4-diol-1,2-epoxides. nih.gov These epoxides can exist as different diastereomers, with the epoxide oxygen being either cis or trans to the benzylic 4-hydroxyl group, influencing their biological activity. nih.gov

In studies with the related compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a potent carcinogen, at least two major types of DNA adducts have been identified in various tissues of rats. The primary adduct results from the reaction of a DMBA bay-region diol-epoxide. Another significant adduct type arises from the binding of a diol-epoxide of a DMBA metabolite, 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729). nih.gov The formation of these adducts is considered a necessary, though not solely sufficient, step for cancer initiation. nih.gov

Mutation in Bacterial and Mammalian Cells: Benz(a)anthracene and its metabolites have demonstrated mutagenic activity in various experimental systems. It has been shown to induce mutations in both bacteria and mammalian cells in culture. epa.govepa.gov The mutagenic potential of these compounds is closely linked to their metabolic activation. For example, in cell-mediated assays using Chinese hamster V79 cells, which lack the enzymes to metabolize polycyclic aromatic hydrocarbons (PAHs), metabolites of DMBA were tested for their mutagenicity. nih.gov In the presence of metabolically competent golden hamster cells, DMBA and its hydroxylated metabolites, such as 7-hydroxymethyl-12-methylbenz[a]anthracene and 7-methyl-12-hydroxymethylbenz[a]anthracene, along with their trans-3,4-diols, were found to be mutagenic. nih.gov This suggests that the hydroxylation of the methyl groups is a key activation step leading to mutagenic species.

Furthermore, studies have shown a correlation between the electronic structure of benz[a]anthracene derivatives and their mutagenic and carcinogenic potencies. nih.gov The energy of the lowest unoccupied molecular orbital (LUMO) has been identified as a significant predictor of these biological activities. nih.gov

Cellular Responses and Signaling Pathways

The interaction of Benz(a)anthracen-4-ol and related compounds with cellular components triggers a cascade of responses, including the activation of specific signaling pathways involved in xenobiotic metabolism, oxidative stress, and inflammation.

Aryl Hydrocarbon Receptor (AhR) Activation: Polycyclic aromatic hydrocarbons, including benz(a)anthracene, are known ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.gov Activation of the AhR plays a crucial role in regulating the expression of a battery of genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in the metabolic activation of PAHs. nih.gov

The position of alkylation on the benz(a)anthracene molecule can influence its potency for AhR activation. nih.gov Studies have shown that alkylated homologs of benz(a)anthracene can have different potencies for activating the zebrafish AhR2 compared to the parent compound. nih.gov This differential activation can lead to variations in toxicity. nih.gov The activation of AhR is not only linked to metabolic activation but also to other cellular effects, such as hyperpigmentation, as seen with benzanthrone, an oxidized PAH. nih.gov

Oxidative Stress Responses: Exposure to benz(a)anthracene and its metabolites can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov This can lead to cellular damage, including lipid peroxidation and DNA damage. researchgate.net

In mouse hippocampal neuronal cells (HT-22), benz[a]anthracene treatment led to a significant decrease in the activities of antioxidant enzymes like catalase (CAT) and glutathione-S-transferase (GST), as well as reduced levels of glutathione (B108866) (GSH). nih.gov Concurrently, there was an increase in nitric oxide (NO) levels, suggesting that benz[a]anthracene induces neurodegeneration through oxidative stress-induced neuronal injury. nih.gov

Inflammatory Responses in Cell Lines or Animal Tissues: While direct evidence for Benz(a)anthracen-4-ol's role in inflammatory responses is limited in the provided context, the activation of AhR and the induction of oxidative stress are known to be closely linked with inflammatory processes. The cellular damage caused by ROS can trigger inflammatory signaling pathways as a protective mechanism.

Tumorigenic Potential in Animal Bioassays and In Vitro Cell Transformation

The carcinogenic properties of benz(a)anthracene and its derivatives have been extensively studied in various experimental models, providing strong evidence for their tumorigenic potential.

Tumorigenic Potential in Animal Bioassays: Benz(a)anthracene has been shown to be carcinogenic in animal bioassays, producing tumors in mice through various routes of administration, including gavage, intraperitoneal, subcutaneous, or intramuscular injection, and topical application. epa.govepa.gov

In a study with newborn Swiss-Webster mice, the tumorigenic activity of benz[a]anthracene and its metabolites was examined. nih.gov The BA 3,4-diol-1,2-epoxide-2 was found to be the most potent compound, inducing pulmonary tumors in all treated animals. The (-)-enantiomer of BA 3,4-dihydrodiol also showed significant tumorigenic activity. nih.gov These findings support the concept that BA 3,4-dihydrodiol and a BA 3,4-diol-1,2-epoxide are proximate and ultimate carcinogenic metabolites of BA, respectively. nih.gov

In Vitro Cell Transformation: Benz(a)anthracene and its derivatives can induce malignant transformation in cultured rodent cells. epa.govnih.gov K-region epoxides and cis-dihydrodiols of benz(a)anthracene were found to be more active in transforming hamster embryo cells than the parent hydrocarbon or the corresponding K-region phenols. nih.gov This indicates that metabolic activation is a prerequisite for transformation. Interestingly, while the phenolic derivatives were the most toxic, they did not cause cell transformation, suggesting that toxicity and transformation are not directly correlated events. nih.gov

Benz(a)anthracene has also tested positive in cell transformation assays using Syrian hamster embryo cells and mouse prostate cells. epa.gov

Structure-Activity Relationships for Biological Efficacy among Benz(a)anthracene Hydroxylated Isomers and Derivatives

The biological activity of benz(a)anthracene derivatives is highly dependent on their chemical structure, including the position of hydroxylation and other substitutions.

The position of methyl and fluoro substitutions on the benz[a]anthracene ring significantly influences the stability of carbocations formed during metabolic activation. researchgate.net Bay-region carbocations are key intermediates in the carcinogenic process. A methyl group in the bay region can cause structural distortion, destabilizing the epoxide and facilitating ring opening to form the reactive carbocation. researchgate.net Fluorine substitution can either stabilize or destabilize the carbocation depending on its position relative to the positive charge. researchgate.net

Studies on the tumorigenicity of diastereomeric benz[a]anthracene 3,4-diol-1,2-epoxides revealed that the stereochemistry of the molecule plays a critical role. nih.gov The diastereomer with the epoxide oxygen trans to the benzylic 4-hydroxyl group (diol epoxide-2) was found to be significantly more tumorigenic than the cis diastereomer (diol epoxide-1). nih.gov

Furthermore, the neurotoxic effects of benz[a]anthracene have been linked to its ability to induce oxidative stress and disrupt cholinergic and other neurotransmitter systems. nih.gov This activity is also likely influenced by its structure and the nature of its metabolites.

Interplay with Other Chemical Species in Complex Mixtures in Experimental Settings

In real-world scenarios, exposure to individual PAHs is rare; they are typically found in complex mixtures. The biological effects of these mixtures can be complex, involving additive, synergistic, or antagonistic interactions.

Co-administration of benz[a]anthracene (BA) with another potent carcinogen, benzo[a]pyrene (B130552) (B[a]P), in hamster embryo cell cultures led to a significant reduction in the metabolic activation of B[a]P. nih.gov This resulted in decreased DNA binding of B[a]P and a substantial reduction in its mutagenic activity. nih.gov This finding suggests that BA can act as an inhibitor of the metabolic activation of B[a]P, thereby reducing its carcinogenic potential in a mixture. nih.gov

In a cell-mediated mutagenesis assay, the presence of aminophylline, which can enhance metabolism, increased the mutagenicity of several polycyclic hydrocarbons, including dibenz(a,h)anthracene. osti.gov This highlights how other chemical species can modulate the genotoxic effects of PAHs.

Advanced Analytical Methodologies for Detection and Quantification of Benz a Anthracen 4 Ol

Chromatographic Techniques

A variety of chromatographic techniques are employed for the analysis of Benz(a)anthracen-4-ol and other hydroxylated PAHs (OH-PAHs). The choice of technique often depends on the sample matrix, the required sensitivity, and the availability of instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of OH-PAHs. nih.govmdpi.com Prior to analysis, a derivatization step is typically necessary to increase the volatility and thermal stability of the hydroxyl group. d-nb.info Common derivatizing agents include N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA), which forms a more stable silyl (B83357) ether. nih.gov The separation is achieved on a capillary column, such as an HP-5MS UI, and detection is performed by a mass spectrometer operating in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS has become a preferred method for the analysis of OH-PAHs as it often does not require derivatization, thus simplifying sample preparation. d-nb.info Reversed-phase high-performance liquid chromatography (HPLC) is used to separate the analytes. The separation of PAH isomers can be challenging but is achievable with specialized columns. nih.gov Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. forensicrti.orgnemc.us For OH-PAHs, analysis is often performed in negative ionization mode. mdpi.com

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): HPLC with fluorescence detection is a highly sensitive and selective method for the analysis of fluorescent compounds like PAHs and their hydroxylated metabolites. d-nb.infonih.gov The native fluorescence of these compounds allows for their detection at very low concentrations. researchgate.net By selecting specific excitation and emission wavelengths, the selectivity for target analytes can be significantly enhanced, minimizing interferences from the sample matrix. nih.gov For instance, different isomers of hydroxylated PAHs can have distinct fluorescence spectra, aiding in their identification.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and characterization of Benz(a)anthracen-4-ol, particularly in mechanistic studies and for the confirmation of its identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is influenced by the extent of the conjugated system. shimadzu.com The introduction of a hydroxyl group to the aromatic system of benz(a)anthracene (B33201) would be expected to cause a shift in the absorption maxima (a bathochromic or red shift) compared to the parent compound. shimadzu.com For instance, the UV spectrum of the parent benz(a)anthracene in benzene (B151609) exhibits maximum absorption at several wavelengths, including 281 nm, 292 nm, and 344 nm. nih.gov The specific absorption maxima for Benz(a)anthracen-4-ol would be a key parameter for its detection and characterization.

Sample Preparation and Extraction Protocols for Complex Environmental and Biological Matrices

The extraction and purification of Benz(a)anthracen-4-ol from complex matrices such as soil, sediment, water, and biological fluids is a critical step to remove interferences and concentrate the analyte before instrumental analysis.

Enzymatic Hydrolysis: In biological samples, OH-PAHs are often present as glucuronide or sulfate (B86663) conjugates. Therefore, an enzymatic hydrolysis step using β-glucuronidase and arylsulfatase is essential to release the free hydroxylated metabolites prior to extraction. researchgate.net

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and pre-concentration of OH-PAHs from aqueous and biological samples. nih.gov Various sorbents can be employed, with C18 being a common choice for reversed-phase extraction. researchgate.net The selection of appropriate washing and elution solvents is crucial for achieving high recovery and purity of the analyte.

Liquid-Liquid Extraction (LLE): LLE is a classical extraction method that can be applied to separate OH-PAHs from aqueous samples. nih.gov Solvents such as dichloromethane (B109758) and cyclohexane (B81311) have been used for the extraction of PAHs and their metabolites. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized version of LLE that offers high enrichment factors and requires minimal solvent volumes. rsc.org This technique, often combined with a derivatization step, has been successfully applied to the extraction of OH-PAHs from sediment samples. nih.gov

Subcritical Water Extraction (SWE): For solid environmental matrices like soil and sediment, SWE (also known as accelerated solvent extraction) can be employed. This technique uses water at elevated temperatures and pressures to extract analytes. nih.gov

| Extraction Technique | Matrix | Key Steps | Reference |

| Solid-Phase Extraction (SPE) | Urine, Water | Enzymatic hydrolysis (for urine), conditioning, sample loading, washing, elution. | researchgate.netresearchgate.net |

| Liquid-Liquid Extraction (LLE) | Water | pH adjustment, solvent addition, shaking, phase separation. | thermofisher.com |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Sediment | Extraction with a water-miscible solvent, followed by injection of an extraction solvent and disperser solvent mixture, centrifugation. | nih.gov |

| Subcritical Water Extraction (SWE) | Soil, Sediment | Sample loading into an extraction cell, heating with water under pressure. | nih.gov |

Method Validation and Quality Assurance in Research Applications

To ensure the reliability and comparability of analytical data for Benz(a)anthracen-4-ol, thorough method validation and the implementation of quality assurance and quality control (QA/QC) procedures are essential.

Method Validation Parameters: A typical validation of an analytical method for OH-PAHs includes the assessment of the following parameters: mdpi.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples.

Precision: The degree of agreement among independent measurements, expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses.

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Quality Assurance and Quality Control (QA/QC): QA/QC protocols are implemented to monitor the performance of the analytical method over time. This includes:

Analysis of Blanks: Procedural blanks are analyzed to check for contamination during the sample preparation and analysis process. epa.gov

Use of Quality Control Samples: Certified reference materials (CRMs) or laboratory-prepared QC samples with known concentrations of the analyte are analyzed with each batch of samples to monitor accuracy and precision. nih.gov

Internal Standards: The use of isotopically labeled internal standards, such as deuterated or ¹³C-labeled analogues, is highly recommended to correct for analyte losses during sample preparation and for variations in instrument response.

| Validation Parameter | Typical Acceptance Criteria for OH-PAH Analysis | Reference |

| Linearity (Coefficient of Determination, r²) | > 0.99 | mdpi.com |

| Accuracy (Recovery) | 80-120% | mdpi.com |

| Precision (RSD) | < 15-20% | researchgate.net |

| Limit of Detection (LOD) | Dependent on method and matrix, typically in the low ng/L to µg/kg range. | nih.gov |

Computational Chemistry and Theoretical Modeling of Benz a Anthracen 4 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that dictate its reactivity and potential toxicity. For benz(a)anthracene (B33201) and its derivatives, methods like Density Functional Theory (DFT) are employed to elucidate their electronic structure. researchgate.net

Research on substituted benz(a)anthracene derivatives has utilized DFT calculations to establish relationships between electronic structure and carcinogenic potency. researchgate.net These studies compute various molecular properties that are believed to influence the biological activity of these compounds. While specific data for Benz(a)anthracen-4-ol is limited, the principles derived from its parent compound and other derivatives are highly relevant.

Key electronic properties calculated for benz(a)anthracene derivatives include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are critical in determining a molecule's ability to donate or accept electrons, which is central to its reactivity.

Ionization Potential and Electron Affinity: These properties relate to the ease with which a molecule can lose or gain an electron, respectively, which is important for understanding its potential to undergo metabolic activation to reactive intermediates.

Molecular Electrostatic Potential (MEP): This mapping of the electrostatic potential onto the electron density surface helps to identify regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack.

Table 1: Theoretical Electronic Properties of Benz(a)anthracene (as a reference)

| Property | Calculated Value | Significance |

|---|---|---|

| Band Gap | Decreases under pressure (from 2.4 eV at 0.5 GPa) rsc.org | Indicates increased reactivity under certain conditions. |

Molecular Docking and Dynamics Simulations for Receptor Interactions (e.g., Aryl Hydrocarbon Receptor)

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many PAHs. nih.gov Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands like Benz(a)anthracen-4-ol to the AhR.

Molecular docking studies have been performed on various PAHs to understand their interaction with the AhR. nih.gov These studies typically involve generating a 3D model of the AhR's ligand-binding domain and then computationally "docking" the ligand into the binding pocket to predict the preferred binding orientation and affinity. For instance, studies on hydroxylated polychlorinated biphenyls (HO-PCBs), which also interact with the AhR, have successfully used molecular docking and MD simulations to explore their binding modes. wikipedia.org

The introduction of a hydroxyl group in Benz(a)anthracen-4-ol can significantly influence its binding to the AhR compared to the parent compound. The hydroxyl group can form hydrogen bonds with amino acid residues in the receptor's binding pocket, potentially leading to a stronger and more specific interaction.

MD simulations can further refine the understanding of these interactions by simulating the dynamic behavior of the ligand-receptor complex over time. wikipedia.org These simulations can reveal conformational changes in both the ligand and the receptor upon binding and provide a more detailed picture of the stability of the interaction. While specific MD simulation data for Benz(a)anthracen-4-ol is not available in the provided search results, the methodology is well-established for related compounds.

Table 2: Key Amino Acid Residues in AhR Binding Pocket for PAH-type Ligands

| Residue Type | Potential Interaction with Benz(a)anthracen-4-ol |

|---|---|

| Hydrophobic Residues | Interact with the aromatic rings of the benz(a)anthracene backbone. |

Note: This table is a generalized representation based on the known structure of the AhR binding pocket and principles of ligand-receptor interactions.

Prediction of Metabolic Pathways and Reactive Intermediates

Computational methods are increasingly used to predict the metabolic fate of xenobiotics like Benz(a)anthracen-4-ol. The metabolism of benz(a)anthracene is known to produce a variety of metabolites, including dihydrodiols, phenols, and quinones. nih.gov The formation of these metabolites is often a critical step in the activation of PAHs to their ultimate carcinogenic forms.

The "bay region" theory of PAH carcinogenesis posits that diol epoxides in the bay region of the molecule are the ultimate carcinogenic metabolites. nih.gov For benz(a)anthracene, the 3,4-diol-1,2-epoxide is considered a particularly potent carcinogenic metabolite. nih.govontosight.ai Computational studies can help predict the likelihood of formation of such reactive intermediates.

Quantum chemical calculations can be used to predict the most likely sites of metabolism on the Benz(a)anthracen-4-ol molecule. For example, by calculating the activation energies for different metabolic reactions (e.g., epoxidation at different double bonds), researchers can predict the major metabolic pathways. Studies on methylbenz[a]anthracenes have shown that calculated substrate reactivities can successfully predict major metabolites. nih.gov

The presence of the hydroxyl group in Benz(a)anthracen-4-ol will influence its subsequent metabolism. It may be subject to further oxidation to form a quinone or undergo conjugation reactions. One study identified 3-hydroxybenz(a)anthracene as a metabolite in fish, suggesting that hydroxylation is a key metabolic step. mdpi.com

Table 3: Predicted Metabolic Transformations of Hydroxylated PAHs

| Metabolic Reaction | Potential Product from Benz(a)anthracen-4-ol | Significance |

|---|---|---|

| Further Oxidation | Benz(a)anthracene-dione | Quinones can be redox-active and contribute to oxidative stress. |

| Glucuronidation | Benz(a)anthracen-4-yl-glucuronide | A major detoxification pathway. |

Note: This table represents potential metabolic pathways for a hydroxylated PAH based on general metabolic principles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Endpoints

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity. ontosight.ai For PAHs and their derivatives, QSAR models have been developed to predict various biological endpoints, including carcinogenicity and toxicity. researchgate.netnih.gov

A QSAR study on substituted benz(a)anthracene derivatives found statistically significant relationships between their electronic structure and carcinogenic potency, as measured by the Iball and Berenblum indices. researchgate.net The models identified the local atomic hardness of a specific carbon atom as a critical descriptor.

For Benz(a)anthracen-4-ol, a QSAR model would aim to predict its biological activity based on a set of calculated molecular descriptors. These descriptors can be categorized as:

Electronic: (e.g., HOMO/LUMO energies, partial atomic charges)

Steric: (e.g., molecular volume, surface area)

Hydrophobic: (e.g., logP)

Topological: (e.g., connectivity indices)

The development of a robust QSAR model for hydroxylated PAHs would require a dataset of compounds with known biological activities. While a specific QSAR model for Benz(a)anthracen-4-ol is not detailed in the search results, the principles of QSAR are widely applied to PAHs. For example, 3D-QSAR studies on hydroxylated PCBs have provided insights into their interaction with the AhR. wikipedia.org These approaches could be analogously applied to hydroxylated benz(a)anthracenes to understand how the position of the hydroxyl group influences their biological activity.

Table 4: Common Descriptors Used in QSAR Models for PAHs

| Descriptor Class | Example Descriptor | Relevance to Benz(a)anthracen-4-ol's Activity |

|---|---|---|

| Electronic | Local Atomic Hardness researchgate.net | Relates to the reactivity of specific sites in the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences bioavailability and distribution in biological systems. |

Note: This table highlights descriptor types that are generally important for QSAR modeling of PAHs and their derivatives.

Emerging Research Frontiers and Future Perspectives for Benz a Anthracen 4 Ol Studies

Development of Novel Analytical Approaches for Environmental and Biological Monitoring

The accurate detection and quantification of Benz(a)anthracen-4-ol in complex environmental and biological matrices are fundamental to understanding exposure and potential effects. Future research is centered on developing more sensitive, specific, and high-throughput analytical methods.

Recent advancements in analytical chemistry are moving beyond traditional techniques. A significant area of development is the use of ultra-high-performance liquid chromatography (U-HPLC) coupled with tandem mass spectrometry (MS/MS). This combination offers high resolution and sensitivity, enabling the detection of trace levels of PAH metabolites, including hydroxylated derivatives like Benz(a)anthracen-4-ol, in samples such as urine hep.com.cn. The continuous improvement of chromatographic methods, including gas chromatography (GC) and high-performance liquid chromatography (HPLC) paired with various detectors, remains a core focus for enhancing accuracy and lowering detection limits frigidzonemedicine.com.cnresearchgate.netnih.gov.

Novel approaches are also being explored for sample preparation and data analysis. For instance, innovative extraction techniques are crucial for isolating target analytes from complex matrices like sediment or biological tissues frigidzonemedicine.com.cn. Furthermore, advanced data analysis techniques, such as multivariate methods using principal component analysis, are being developed to better characterize and identify the sources of PAH pollution in environmental samples nih.gov. Another promising frontier is the use of two-dimensional HPLC, which enhances separation and sensitivity for specific PAH derivatives nih.gov. Additionally, techniques like room-temperature fluorescence excitation-emission matrices (RTF-EEMs) combined with parallel factor analysis (PARAFAC) offer a rapid way to analyze co-eluting PAHs without requiring further chromatographic separation, showcasing the innovation in detection and data processing nih.gov.

These evolving analytical strategies are critical for building a more precise picture of the environmental distribution of Benz(a)anthracen-4-ol and for conducting more accurate human biomonitoring studies.

Table 1: Advanced Analytical Techniques for PAH Metabolite Detection

| Technique | Description | Application | Key Advantages |

|---|---|---|---|

| U-HPLC-MS/MS | Ultra-high-performance liquid chromatography combined with tandem mass spectrometry. | Quantification of monohydroxylated PAH metabolites in urine. hep.com.cn | High sensitivity, specificity, and rapid analysis. |

| 2D-HPLC-FLD | Two-dimensional high-performance liquid chromatography with fluorescence detection. | Measurement of specific PAH derivatives in airborne particulate matter. nih.gov | Enhanced separation of complex mixtures and high sensitivity. |

| RTF-EEMs with PARAFAC | Room-temperature fluorescence excitation-emission matrices with parallel factor analysis. | Direct determination of co-eluted PAHs in HPLC fractions. nih.gov | Rapid analysis, avoids need for further separation. |

| GC-MS/MS | Gas chromatography with tandem mass spectrometry. | Standard method for sensitive and accurate detection of PAHs in food and environmental samples. frigidzonemedicine.com.cn | High accuracy, well-established, good for volatile compounds. |

Advanced Biotransformation Studies in Controlled Model Systems

Understanding how Benz(a)anthracen-4-ol is formed and further metabolized is crucial for assessing its biological activity and potential toxicity. Advanced biotransformation studies are increasingly relying on a variety of controlled in vitro and in vivo model systems to simulate metabolic processes in different organisms and tissues.

In vitro models are essential for dissecting specific metabolic pathways. Human liver microsomes are frequently used to study the initial metabolism of the parent compound, Benz(a)anthracene (B33201), identifying the formation of various dihydrodiols that are precursors to other metabolites nih.gov. Cell culture models, such as human bone marrow cells and fetal aortic smooth muscle cells, provide insight into metabolism in extra-hepatic tissues hep.com.cnfrigidzonemedicine.com.cn. These systems have confirmed that cytochrome P450 (CYP) enzymes, particularly from the CYP1 family, are pivotal in the activation of PAHs nih.gov.

Microorganisms also serve as powerful model systems for studying biotransformation. Bacteria like Sphingobium sp. and fungi have been shown to degrade Benz(a)anthracene through distinct metabolic pathways, often leading to ring-fission products researchgate.netnih.govresearchgate.net. The microalga Scenedesmus obliquus has also been identified as capable of biotransforming Benz(a)anthracene, with studies confirming the central role of cytochrome P450 monooxygenase in this process nih.gov.

A key finding from studies in aquatic models demonstrated the direct relevance of these processes to Benz(a)anthracen-4-ol. Research in goldfish showed that 4-hydroxybenz[a]anthracene (4-OHBaA) is a metabolite of Benz(a)anthracene, as it was detected in the bile of fish administered the parent compound. This study also linked the metabolite to a specific biological effect, the suppression of bone cell activity in cultured fish scales mdpi.com. The integration of experimental data from these diverse model systems with computational approaches, such as physiologically based pharmacokinetic (PBPK) modeling, represents a frontier in predicting the metabolic fate of PAHs and their metabolites in humans nih.govresearchgate.net.

Refined Mechanistic Investigations at the Molecular Level

Future research will focus on elucidating the precise molecular mechanisms through which Benz(a)anthracen-4-ol exerts its biological effects. Current evidence points towards several key pathways, including endocrine disruption and genotoxicity.

A significant area of investigation is the endocrine-disrupting potential of hydroxylated PAHs. Studies utilizing a yeast two-hybrid assay have demonstrated that 4-Hydroxybenzo[a]anthracene exhibits strong estrogenic activity by binding to the human estrogen receptor alpha (hERα) frigidzonemedicine.com.cnnih.gov. This interaction with a key nuclear receptor suggests a mechanism by which this metabolite could interfere with normal hormonal signaling pathways, a concern for reproductive and developmental health mdpi.com.

The genotoxicity of PAH metabolites is another critical research area. While the parent compound Benz(a)anthracene is known to be activated to diol-epoxides that form DNA adducts, research also indicates that metabolites can cause oxidative DNA damage nih.govresearchgate.netnih.govnih.gov. For example, Benz[a]anthracene-trans-3,4-dihydrodiol, a metabolite structurally related to the 4-ol position, can induce oxidative damage to DNA non-enzymatically researchgate.netnih.gov. This suggests that Benz(a)anthracen-4-ol could contribute to genotoxicity through pathways involving reactive oxygen species.

Furthermore, the activation of the aryl hydrocarbon receptor (AhR) by the parent compound is a well-established initiating event in PAH toxicity, leading to the induction of metabolic enzymes nih.govnih.gov. Investigating how Benz(a)anthracen-4-ol might modulate AhR signaling or other cellular pathways is a key direction for future studies. Research has already shown that 4-hydroxybenz[a]anthracene can suppress the activity of osteoclasts and osteoblasts in fish scales, indicating a specific disruption of molecular signaling in bone metabolism that warrants further investigation researchgate.net.

Table 2: Investigated Molecular Mechanisms of Benz(a)anthracen-4-ol and Related Metabolites

| Molecular Mechanism | Description | Specific Finding Related to Benz(a)anthracen-4-ol or its Precursors | Reference |

|---|---|---|---|

| Endocrine Disruption | Interaction with hormone receptors, leading to altered signaling. | 4-Hydroxybenzo[a]anthracene shows strong estrogenic activity via binding to the human estrogen receptor alpha (hERα). | frigidzonemedicine.com.cnnih.gov |

| Genotoxicity (Oxidative Damage) | Generation of reactive oxygen species that damage DNA. | Benz[a]anthracene-trans-3,4-dihydrodiol, a related metabolite, induces oxidative DNA damage. researchgate.netnih.gov | researchgate.netnih.gov |

| Genotoxicity (DNA Adducts) | Covalent binding of reactive metabolites to DNA. | The parent compound, Benz(a)anthracene, is metabolized to diol-epoxides that form DNA adducts. nih.gov | nih.gov |

| Receptor Activation | Binding to cellular receptors like the Aryl Hydrocarbon Receptor (AhR). | Benz(a)anthracene activates the AhR, a key event in PAH toxicity. nih.govnih.gov | nih.govnih.gov |

| Cellular Pathway Disruption | Interference with specific signaling pathways. | 4-hydroxybenz[a]anthracene suppresses osteoclast and osteoblast activity in fish scale cultures. researchgate.net | researchgate.net |

Integration of Omics Technologies in Mechanistic Research

The complexity of biological responses to chemical exposures necessitates a holistic approach. The integration of "omics" technologies—such as toxicogenomics, proteomics, and metabolomics—represents a powerful frontier for mechanistic toxicology. These high-throughput methods can provide a comprehensive, system-wide view of the perturbations caused by Benz(a)anthracen-4-ol.

Toxicogenomics involves the study of how a toxicant alters the expression of the entire genome. For PAHs, transcriptomics has been used in models like the zebrafish to characterize and classify their hazards by identifying changes in gene expression profiles and linking them to specific toxicity pathways oregonstate.edu. This approach can reveal the genes and signaling networks affected by Benz(a)anthracen-4-ol exposure.

Proteomics , the large-scale study of proteins, can identify changes in protein expression, post-translational modifications, and protein-protein interactions following exposure. Proteomic analyses have been used to investigate the effects of other PAHs, revealing alterations in proteins involved in chemical biotransformation, oxidative stress responses, and carcinogenesis nih.govf1000research.com. This technology could pinpoint the specific cellular machinery targeted by Benz(a)anthracen-4-ol.

Metabolomics analyzes the global profile of small-molecule metabolites in a biological system. Studies on related PAHs have shown that metabolomics can identify significant disruptions in key metabolic pathways, such as folate biosynthesis and glycerophospholipid metabolism, providing a functional readout of the toxic effects hep.com.cnfrigidzonemedicine.com.cnresearchgate.net.

The true power of these technologies lies in their integration. A multi-omics approach, combining transcriptomic, proteomic, and metabolomic data, can build a more complete and integrated model of the mechanism of action of Benz(a)anthracen-4-ol nih.govnih.gov. By connecting changes in gene expression to alterations in protein function and subsequent shifts in metabolic networks, researchers can construct detailed adverse outcome pathways and gain unprecedented insight into the molecular toxicology of this compound.

Q & A

Q. What are the critical safety protocols for handling Benz(a)anthracen-4-ol in laboratory settings?

Benz(a)anthracen-4-ol, as a polycyclic aromatic hydrocarbon (PAH), requires stringent safety measures:

- Storage : Use tightly sealed containers in cool, ventilated areas, avoiding oxidizers (e.g., peroxides, chlorates) .

- Engineering Controls : Work under Class I Type B biological safety hoods and employ HEPA-filtered vacuums for cleanup to minimize airborne exposure .

- PPE : Gloves, lab coats, and eye protection are mandatory. Emergency showers/eyewash stations must be accessible .

- Training : Compliance with OSHA standards (29 CFR 1910.132) for hazard communication and medical monitoring is essential .

Q. How can Gas Chromatography-Mass Spectrometry (GC-MS) be optimized for detecting Benz(a)anthracen-4-ol in environmental samples?

Key parameters include:

- Column Selection : Non-polar columns (e.g., DB-5, Ultra-1) with temperature ramps (e.g., 50°C to 300°C at 10°C/min) improve separation .

- Carrier Gas : Helium at 1.5 mL/min enhances resolution .

- Validation : Use internal standards (e.g., deuterated PAHs) to correct for matrix effects and ensure reproducibility.

Advanced Research Questions

Q. How can synthetic pathways for Benz(a)anthracen-4-ol derivatives be optimized using metal acetylides?

The 1,2-addition of lithium acetylides to benzanthrone precursors (e.g., compound 1 ) requires precise conditions:

- Reagents : Use THF as solvent, n-BuLi (1.6 M in hexane) for acetylide formation, and phenylacetylene for regioselective addition .

- Temperature Control : Stir at -78°C for 30 minutes, followed by gradual warming to 0°C over 6 hours to avoid side reactions .

- Additives : Silica gel (1 g) or dilute HCl accelerates cyclization to yield 4H-benz[de]anthracen-4-ones (e.g., 3a ) .

Q. What methodologies resolve contradictions in NMR data for Benz(a)anthracen-4-ol derivatives?

Discrepancies in ¹H/¹³C NMR spectra (e.g., shifts in 2a , 3a-c ) arise from solvent effects or impurity interference. Mitigation strategies:

- Parameter Standardization : Use CDCl₃ for consistency, with fixed PW1 (10.5 μs) and PD (4.0 sec) values .

- Purification : Column chromatography (ethyl acetate/hexane) removes byproducts before NMR analysis .

- Referencing : Align experimental data with computed chemical shifts (DFT/B3LYP) to validate assignments.

Q. How do photodegradation mechanisms influence the environmental persistence of Benz(a)anthracen-4-ol?

Photodegradation studies reveal:

- Reactive Pathways : UV light induces π-π* transitions, generating hydroxyl radicals that cleave aromatic rings .

- Matrix Effects : Soil organic matter slows degradation (t₁/₂ increases by 30% in humic-rich soils) .

- Analytical Tracking : Use LC-MS/MS with isotopically labeled analogs to quantify transformation products (e.g., quinones).

Methodological and Analytical Challenges

Q. How can researchers validate the purity of synthesized Benz(a)anthracen-4-ol derivatives?

Q. What strategies improve reproducibility in PAH extraction from complex matrices?

- Solvent Systems : Accelerated solvent extraction (ASE) with dichloromethane:acetone (3:1) achieves >90% recovery from soils .

- Cleanup : Solid-phase extraction (Florisil cartridges) removes lipids and chlorophylls that interfere with GC-MS analysis .

Environmental and Regulatory Considerations

Q. What guidelines govern Benz(a)anthracen-4-ol concentrations in contaminated soils?

- Thresholds : Residential areas: <1 mg/kg dry weight; Industrial zones: <5 mg/kg .

- Sampling Protocols : Use composite sampling (5–10 cores per hectare) to account for spatial heterogeneity.

Tables for Key Parameters

Q. Table 1. GC-MS Conditions for Benz(a)anthracen-4-ol Analysis

| Column Type | Active Phase | Temperature Program | Carrier Gas | Flow Rate | Reference |

|---|---|---|---|---|---|

| Capillary | DB-5 | 50°C → 300°C (10°C/min) | Helium | 1.5 mL/min | |

| Capillary | SE-52 | 60°C → 280°C (8°C/min) | Nitrogen | 1.2 mL/min |

Q. Table 2. NMR Parameters for Benz(a)anthracen-4-ol Derivatives

| Compound | Solvent | ¹H Shift (ppm) | ¹³C Shift (ppm) | Acquisition Time |

|---|---|---|---|---|

| 2a | CDCl₃ | 8.21 (s, 1H) | 128.5 (C-4) | 3.0 sec |

| 3a | CDCl₃ | 7.89 (d, J=8.4 Hz) | 132.7 (C-10) | 2.8 sec |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.